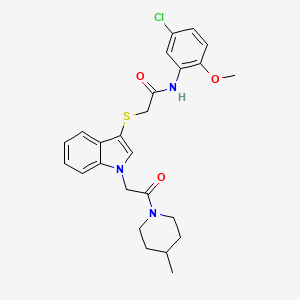
3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, chemical research, and materials science. This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyrazole moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the thiophene group, and subsequent coupling with the piperidine and cyclopentyl moieties. The reactions are usually carried out under controlled conditions with specific reagents and catalysts to ensure high yield and purity. Detailed synthetic pathways often involve:
Formation of the 3-(thiophen-2-yl)-1H-pyrazole core through cyclization reactions.
Coupling of the pyrazole core with piperidine derivatives.
Introduction of the cyclopentyl group through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized large-scale synthetic routes to ensure cost-effectiveness and scalability. These methods often employ continuous flow chemistry and automated processes to improve efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or amide functional group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in ethanol or other suitable solvents.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development purposes.
Biology
In biological research, it serves as a potential ligand for studying protein-ligand interactions and receptor binding studies.
Medicine
Pharmaceutical research explores its potential as a drug candidate due to its structural uniqueness, which may offer therapeutic benefits for various conditions.
Industry
In materials science, this compound can be used in the design of new materials with specific properties, such as improved conductivity or chemical resistance.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The pathways involved may include:
Signal Transduction: : Modulating cellular signaling cascades.
Enzyme Inhibition: : Blocking enzymatic activity to prevent disease progression.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
When compared to similar compounds, 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide stands out due to its unique combination of structural features, such as the presence of both a pyrazole and thiophene ring, enhancing its reactivity and binding properties.
Similar Compounds
3-cyclopentyl-N-(1-(2-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(3-(fur-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(3-(pyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide
This compound’s uniqueness lies in its specific chemical composition, which may confer distinctive biological and chemical properties not found in the similar compounds listed above.
There you have it: an in-depth look at the fascinating world of this compound. A molecule with so many layers to unpack!
Propriétés
IUPAC Name |
3-cyclopentyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c26-20(8-7-15-4-1-2-5-15)22-16-9-11-25(12-10-16)21(27)18-14-17(23-24-18)19-6-3-13-28-19/h3,6,13-16H,1-2,4-5,7-12H2,(H,22,26)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDSOOCKWFKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)



![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)

![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)


![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
